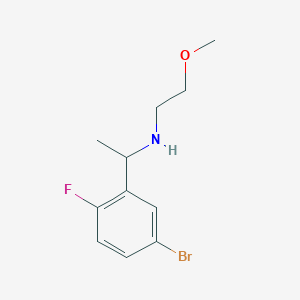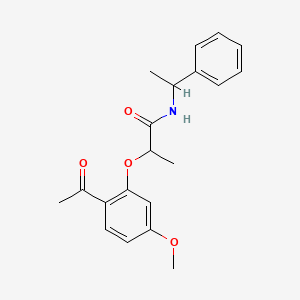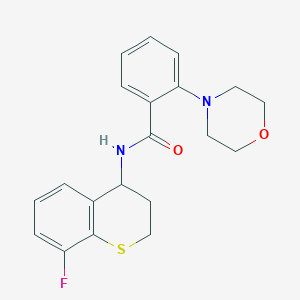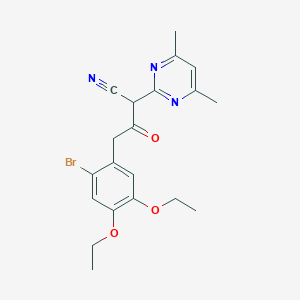![molecular formula C12H18N6 B7682079 2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7682079.png)
2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine, also known as TAK-659, is a small molecule inhibitor that selectively targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine selectively binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. BTK is a key mediator of BCR signaling, which is essential for normal B-cell development and function. Aberrant BCR signaling has been implicated in the pathogenesis of B-cell malignancies and autoimmune diseases. 2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine has been shown to selectively inhibit BTK activity without affecting other kinases, such as Tec and Itk, which are also involved in BCR signaling.
Biochemical and Physiological Effects
2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. In addition, 2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine has been shown to reduce the levels of key survival and proliferation markers, such as Bcl-2 and cyclin D1, in these models. 2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical models of autoimmune diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its potency and efficacy in preclinical models of B-cell malignancies and autoimmune diseases. However, one limitation of 2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine is its limited bioavailability and pharmacokinetic properties, which may affect its efficacy in clinical settings. Another limitation is the potential for drug resistance to develop, particularly in patients with chronic exposure to BTK inhibitors.
Zukünftige Richtungen
For 2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine research include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders. Other future directions include the development of combination therapies that target multiple signaling pathways involved in B-cell malignancies and autoimmune diseases, as well as the identification of biomarkers that can predict response to BTK inhibitors.
Synthesemethoden
The synthesis of 2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine involves a multi-step process that starts with the reaction of 4-chloro-2-methylpyrimidine with 1-methyl-4-pyrazolecarboxaldehyde to form 2-methyl-4-[(1-methylpyrazol-4-yl)methyl]pyrimidine. This intermediate is then reacted with trimethylamine to form 2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, 2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine has shown potent inhibition of BTK activity, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. 2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models of CLL and MCL.
Eigenschaften
IUPAC Name |
2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c1-16(2)12-13-6-5-11(15-12)17(3)8-10-7-14-18(4)9-10/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZPIVMGMQPADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C2=NC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
![N-[1-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7682030.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)



![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)

![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)
![2-(4-ethoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7682102.png)
